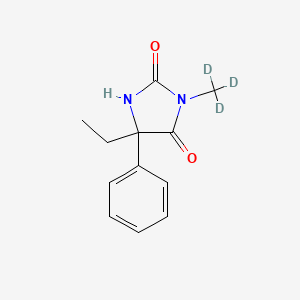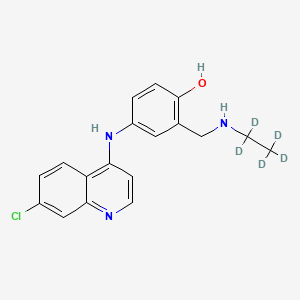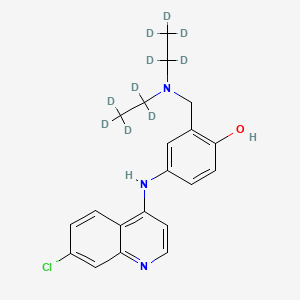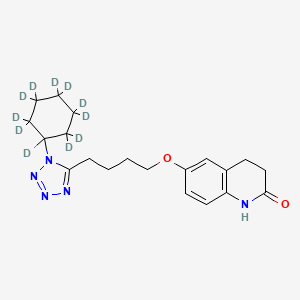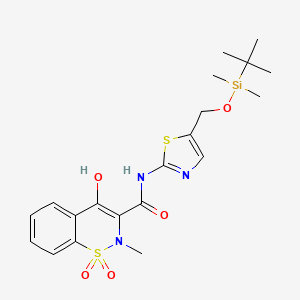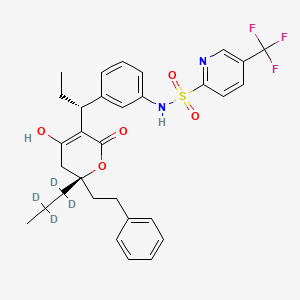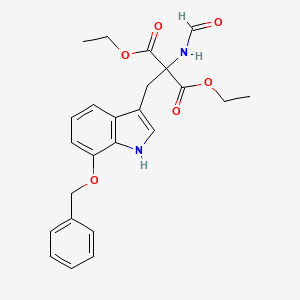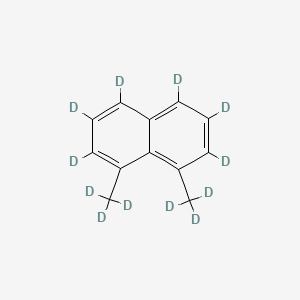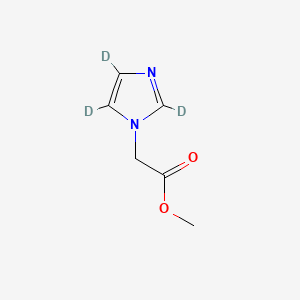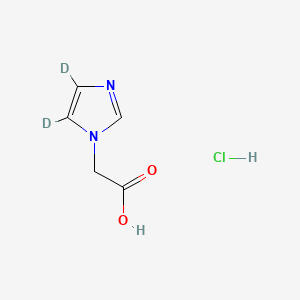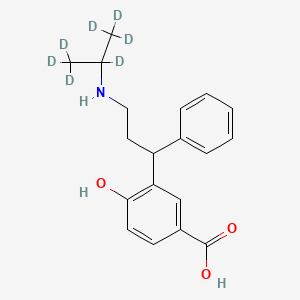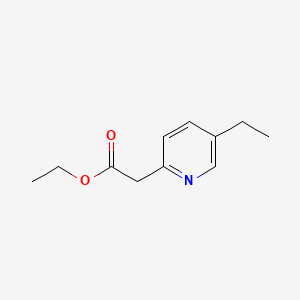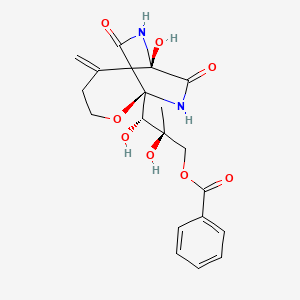
Bicyclomycinbenzoat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclomycin benzoate is a broad-spectrum antibiotic that exhibits activity against both Gram-negative and Gram-positive bacteria. It is a derivative of bicyclomycin, which was first isolated from Streptomyces species in 1972. Bicyclomycin benzoate is known for its unique mechanism of action, targeting the transcription termination factor Rho in bacteria, making it a valuable tool in both clinical and research settings .
Wissenschaftliche Forschungsanwendungen
Bicyclomycinbenzoat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Struktur-Wirkungs-Beziehung von Antibiotika zu untersuchen. Forscher untersuchen, wie Modifikationen seiner Struktur seine biologische Aktivität beeinflussen.
Biologie: Die Verbindung wird verwendet, um bakterielle Transkriptionsmechanismen zu untersuchen, insbesondere die Rolle des Rho-Faktors bei der Transkriptionstermination.
Medizin: this compound wird auf seine potenzielle Verwendung bei der Behandlung von bakteriellen Infektionen untersucht, insbesondere solchen, die durch gramnegative Krankheitserreger verursacht werden.
Industrie: Es wird bei der Entwicklung neuer Antibiotika und als Referenzstandard in Qualitätskontrollprozessen eingesetzt .
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch selektive Hemmung des Rho-Transkriptionsterminationsfaktors in Bakterien. Rho ist eine ATP-abhängige Helikase, die eine entscheidende Rolle bei der Beendigung der Transkription an bestimmten Stellen im bakteriellen Genom spielt. Durch die Bindung an Rho stört this compound seine Funktion, was zur Anhäufung unvollständiger Transkripte führt und letztendlich zum Absterben der Bakterienzelle führt. Dieser einzigartige Wirkmechanismus macht this compound zu einem wertvollen Werkzeug für die Untersuchung der bakteriellen Transkription und die Entwicklung neuer Antibiotika .
Ähnliche Verbindungen:
Bicyclomycin: Die Stammverbindung von this compound mit ähnlichen antibiotischen Eigenschaften, jedoch ohne die Benzoatestermodifikation.
Diketopiperazine: Eine Klasse von Verbindungen, zu der Bicyclomycin gehört, die für ihre vielfältigen biologischen Aktivitäten bekannt sind.
Andere Rho-Inhibitoren: Verbindungen, die den Rho-Faktor hemmen, obwohl this compound durch seine selektive Hemmung einzigartig ist
Einzigartigkeit: this compound ist aufgrund seiner selektiven Hemmung des Rho-Transkriptionsterminationsfaktors einzigartig, ein Mechanismus, der in anderen Antibiotika nicht häufig vorkommt. Diese Selektivität macht es zu einem wertvollen Forschungswerkzeug und einem potenziellen Kandidaten für die Entwicklung neuer Antibiotika, die auf resistente Bakterienstämme abzielen .
Wirkmechanismus
Target of Action
Bicyclomycin benzoate is a broad-spectrum antibiotic that targets the Rho factor , a RecA-type ATPase . The Rho factor is a transcription termination factor in Escherichia coli . It is the only known selective inhibitor of Rho .
Mode of Action
Bicyclomycin benzoate interacts with its target, the Rho factor, by binding to it and inhibiting its function . This interaction has been visualized using X-ray crystallographic images of the bicyclomycin-Rho complex . These images have been used to define the Rho antibiotic-binding site and understand the molecular basis for its mode of action .
Biochemical Pathways
The primary action of bicyclomycin benzoate is due to interference with the biosynthesis of lipoprotein and its assembly to peptidoglycan in the cell envelope of E. coli . The inhibition of the Rho factor by bicyclomycin benzoate disrupts the normal transcription termination process, leading to changes in gene expression .
Result of Action
The inhibition of the Rho factor by bicyclomycin benzoate leads to changes in gene expression, which can have a variety of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of bicyclomycin benzoate can be influenced by various environmental factors. For instance, the compound is a crystalline, colorless, water-soluble, and weakly basic substance that is soluble in methanol, sparingly soluble in ethanol, practically insoluble in most organic solvents, and unstable in alkaline solution . These properties can affect how the compound behaves in different environments.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von Bicyclomycinbenzoat beinhaltet die Veresterung von Bicyclomycin mit Benzoesäure. Die Reaktion erfordert typischerweise die Verwendung eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan bei Raumtemperatur durchgeführt. Das Produkt wird dann mit chromatographischen Techniken gereinigt .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Fermentation von Streptomyces-Arten zur Herstellung von Bicyclomycin, gefolgt von einer chemischen Modifikation, um den Benzoatester zu erhalten. Der Fermentationsprozess wird auf hohe Ausbeute optimiert, und die anschließenden chemischen Reaktionen werden mit industriellen Reaktoren und Reinigungssystemen hochskaliert .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Bicyclomycinbenzoat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden, die unterschiedliche Grade der biologischen Aktivität aufweisen können.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen am Bicyclomycin-Kern verändern und so möglicherweise seine antibiotischen Eigenschaften verändern.
Substitution: Nucleophile Substitutionsreaktionen können neue funktionelle Gruppen einführen und so seine Aktivität verbessern oder verändern
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden bei Substitutionsreaktionen eingesetzt
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von this compound, die jeweils möglicherweise unterschiedliche biologische Aktivitäten aufweisen. Diese Derivate werden oft auf ihre verstärkten oder veränderten antibiotischen Eigenschaften untersucht .
Vergleich Mit ähnlichen Verbindungen
Bicyclomycin: The parent compound of bicyclomycin benzoate, with similar antibiotic properties but without the benzoate ester modification.
Diketopiperazines: A class of compounds to which bicyclomycin belongs, known for their diverse biological activities.
Other Rho Inhibitors: Compounds that inhibit the Rho factor, though bicyclomycin benzoate is unique in its selective inhibition
Uniqueness: Bicyclomycin benzoate is unique due to its selective inhibition of the Rho transcription termination factor, a mechanism not commonly found in other antibiotics. This selectivity makes it a valuable research tool and a potential candidate for developing new antibiotics targeting resistant bacterial strains .
Eigenschaften
CAS-Nummer |
37134-40-0 |
|---|---|
Molekularformel |
C19H22N2O8 |
Molekulargewicht |
406.4 g/mol |
IUPAC-Name |
[(2S,3S)-2,3-dihydroxy-3-[(6S)-6-hydroxy-5-methylidene-8,10-dioxo-2-oxa-7,9-diazabicyclo[4.2.2]decan-1-yl]-2-methylpropyl] benzoate |
InChI |
InChI=1S/C19H22N2O8/c1-11-8-9-29-19(16(25)20-18(11,27)15(24)21-19)14(23)17(2,26)10-28-13(22)12-6-4-3-5-7-12/h3-7,14,23,26-27H,1,8-10H2,2H3,(H,20,25)(H,21,24)/t14-,17-,18-,19?/m0/s1 |
InChI-Schlüssel |
YYGLCPHONATYBU-CTQCHYAJSA-N |
SMILES |
CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |
Isomerische SMILES |
C[C@](COC(=O)C1=CC=CC=C1)([C@@H](C23C(=O)N[C@](C(=C)CCO2)(C(=O)N3)O)O)O |
Kanonische SMILES |
CC(COC(=O)C1=CC=CC=C1)(C(C23C(=O)NC(C(=C)CCO2)(C(=O)N3)O)O)O |
Aussehen |
White solid |
Synonyme |
FR2054 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


